7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole
CAS No.: 628736-28-7
Cat. No.: VC16896431
Molecular Formula: C15H12ClNS
Molecular Weight: 273.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 628736-28-7 |
|---|---|
| Molecular Formula | C15H12ClNS |
| Molecular Weight | 273.8 g/mol |
| IUPAC Name | 7-chloro-2-methyl-3-phenylsulfanyl-1H-indole |
| Standard InChI | InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3 |
| Standard InChI Key | APQNVMNKNVWMBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Structural Comparison to Related Compounds
The addition of the phenylsulfanyl group distinguishes this compound from its parent structure, 7-chloro-2-methyl-1H-indole (CAS: 623177-14-0) . This modification enhances its lipophilicity, as evidenced by the calculated LogP value of 3.71 for the parent compound , which is expected to increase further with the hydrophobic phenylsulfanyl substituent.
Physicochemical Properties
Thermodynamic and Physical Parameters
While direct experimental data for 7-chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is limited, properties can be extrapolated from structurally similar compounds:
The phenylsulfanyl group contributes to increased molecular weight and hydrophobicity, potentially enhancing membrane permeability compared to the parent compound .
Synthetic Pathways and Precursors
Key Synthetic Routes
Although no direct synthesis is described in the provided sources, analogous methods for 7-chloro-2-methyl-1H-indole suggest plausible strategies:
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Indole Ring Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor.
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Chlorination: Electrophilic aromatic substitution at the 7-position using Cl₂ or SO₂Cl₂.
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Sulfanylation: Introduction of the phenylsulfanyl group via nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) .
Patent Literature Insights
Future Research Directions
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Synthetic Optimization: Develop efficient routes for large-scale production.
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Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism.
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Target Identification: Elucidate molecular targets using proteomics and binding assays.
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